molecular formula C17H17F2N3O3 B1671018 3-Quinolinecarboxylic acid, 7-(3-amino-3-methyl-1-azetidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- CAS No. 124668-12-8

3-Quinolinecarboxylic acid, 7-(3-amino-3-methyl-1-azetidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-

Cat. No. B1671018
Key on ui cas rn: 124668-12-8
M. Wt: 349.33 g/mol
InChI Key: FEMZVDSBIXDODB-UHFFFAOYSA-N
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Patent
US04927926

Procedure details

A mixture of 0.23 g (0.82 mmoles) of 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, 0.26 g (1.64 mmoles) of 3-methyl-3-aminoazetidine dihydrochloride and 0.5 ml of triethylamine is refluxed in 10 ml of pyridine for 2 hours. Filtering and washing with water and ethanol yield 0.250 g (87%) of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-3-amino-1-azetidinyl)-4-oxo-3-quinolinecarboxylic acid having a melting point and spectroscopic data identical to those of the derivative obtained by Method E.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11](F)[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:3][CH2:2]1.Cl.Cl.[CH3:23][C:24]1([NH2:28])[CH2:27][NH:26][CH2:25]1.C(N(CC)CC)C>N1C=CC=CC=1>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11]([N:26]4[CH2:27][C:24]([CH3:23])([NH2:28])[CH2:25]4)[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:2][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
Name
Quantity
0.26 g
Type
reactant
Smiles
Cl.Cl.CC1(CNC1)N
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtering
WASH
Type
WASH
Details
washing with water and ethanol yield 0.250 g (87%) of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-3-amino-1-azetidinyl)-4-oxo-3-quinolinecarboxylic acid having a melting point and spectroscopic data identical to those of the
CUSTOM
Type
CUSTOM
Details
derivative obtained by Method E

Outcomes

Product
Name
Type
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)N1CC(C1)(N)C)F)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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